1-Chloroethynyl-4-ethynylbenzene
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Overview
Description
1-Chloroethynyl-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is characterized by the presence of a benzene ring substituted with a chlorine atom and two ethynyl groups.
Preparation Methods
1-Chloroethynyl-4-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired product with high yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Chloroethynyl-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethynyl groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloroethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive ethynyl groups
Mechanism of Action
The mechanism of action of 1-Chloroethynyl-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups and a chlorine atom. These functional groups allow it to form covalent bonds with other molecules, facilitating its use in synthetic chemistry and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1-Chloroethynyl-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
1-Chloro-2-ethynylbenzene: The position of the ethynyl group changes, leading to different chemical properties and reactivity.
1-Chloro-4-iodobenzene: Contains an iodine atom, which can undergo different substitution reactions compared to chlorine
Properties
Molecular Formula |
C10H5Cl |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
1-(2-chloroethynyl)-4-ethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H |
InChI Key |
IEDJBBSMYWMZNK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CCl |
Origin of Product |
United States |
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